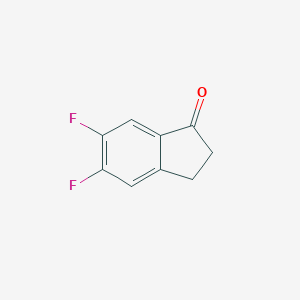

5,6-Difluoro-1-indanone

Vue d'ensemble

Description

5,6-Difluoro-1-indanone is a fluorinated indanone derivative. Fluorinated organic compounds, including indanones, are of significant interest in the fields of pharmaceuticals and materials science due to their enhanced lipophilicity, bioavailability, and unique physical and chemical properties. The incorporation of fluorine atoms into organic molecules often results in compounds with desirable and improved characteristics for various applications.

Synthesis Analysis

The synthesis of fluorinated indanones, such as 5,6-difluoro-1-indanone, typically involves Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with fluoro-containing precursors under superacidic conditions. These methods provide efficient pathways to indanones with fluorinated substituents, which play a crucial role in enhancing the compounds' bioactive and physical properties. Notably, the synthesis of trifluoromethylated indanones and related compounds has been detailed, showcasing the importance of superacidic activation and structure energy calculations for optimizing the synthesis routes (Prakash et al., 2010).

Applications De Recherche Scientifique

Biomass Degradation : Indanone derivatives, including compounds structurally related to 5,6-Difluoro-1-indanone, have been studied for their energetic properties relevant to biomass degradation. This research has involved calorimetric techniques and computational methodologies to understand their combustion and sublimation enthalpies, as well as their molecular structures and energetic effects of various substitutions (Silva, Lima, & Ribeiro da Silva, 2018).

Synthesis and Characterization for Diverse Applications : Studies have focused on synthesizing and characterizing various indanone derivatives for applications in pesticides, medicine, dyes, and functional materials. These derivatives are noted for their unique physical and chemical properties and bioactivities (Qian, 2014).

Electron Acceptor in Organic Solar Cells : A fluorinated electron acceptor based on 5,6-difluoro-1-indanone has been designed for use in organic solar cells. This research demonstrated improved crystallinity, molecular packing, and power conversion efficiency in solar cells using this material (Dai et al., 2020).

Antimicrobial Agents : Novel derivatives of 5,6-dimethoxy-1-indanone, a compound structurally related to 5,6-Difluoro-1-indanone, have been synthesized and found to exhibit promising antibacterial activity (Patel, Bhatt, Bhatt, & Joshi, 2018).

Catalysis in Polymer Synthesis : Indanone derivatives have been used in organometallic chemistry, specifically in the synthesis of catalyst precursors for elastomeric polypropylene formation. This research explores the synthesis and characterization of bis(indenyl)zirconium complexes derived from 2-indanone (Dreier et al., 2000).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 5,6-Difluoro-1-indanone are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .

Mode of Action

It is known that the compound’s fluorine atoms can form strong bonds with proteins, potentially altering their function .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant, indicating good bioavailability . The compound is also known to inhibit CYP1A2, which could affect its metabolism .

Result of Action

It is known that the compound can cause skin and eye irritation, and may have toxic effects on the respiratory system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5,6-Difluoro-1-indanone. For instance, the compound is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment

Propriétés

IUPAC Name |

5,6-difluoro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJRTWXVMCRBKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472079 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Difluoro-1-indanone | |

CAS RN |

161712-77-2 | |

| Record name | 5,6-Difluoro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

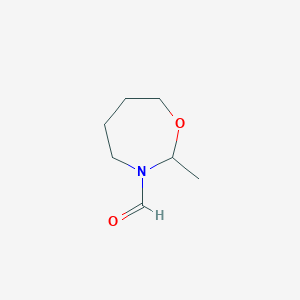

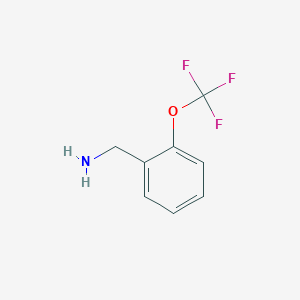

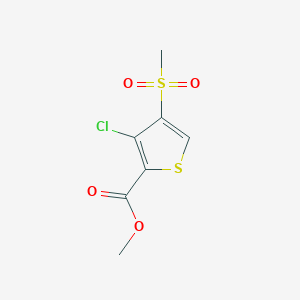

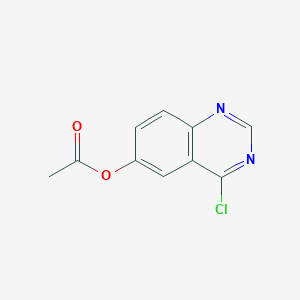

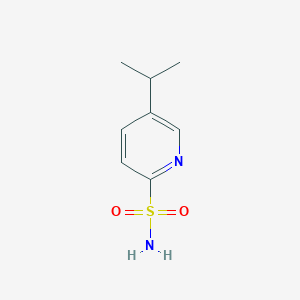

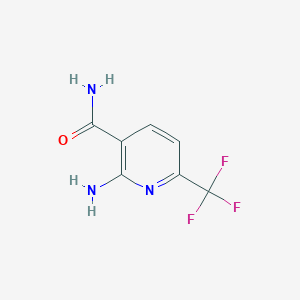

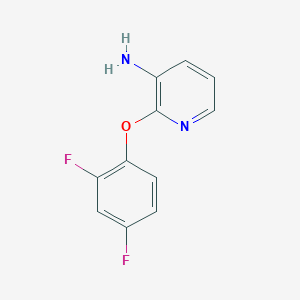

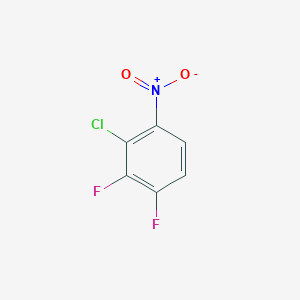

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5,6-Difluoro-1-indanone in the design of FREAs?

A1: 5,6-Difluoro-1-indanone serves as the electron-deficient terminal group in many FREAs. This moiety is typically linked to an electron-rich core, forming the acceptor-donor-acceptor (A-D-A) structure common in high-performing non-fullerene acceptors [, , , ].

Q2: How does the structure of the electron-rich core, particularly the linking units, influence the properties of FREAs containing 5,6-Difluoro-1-indanone?

A2: Research shows that the choice of linking units between the electron-rich core and 5,6-Difluoro-1-indanone significantly impacts the FREA's properties. For example, using a vinylene linker results in a redshift in absorption compared to a single bond, while an acetylene linker leads to a blueshift []. These shifts directly influence the FREA's light-harvesting ability in organic solar cells. Additionally, the linking unit affects the energy levels and electron mobility, with the acetylene linker demonstrating higher electron mobility compared to single bond and vinylene linkers [].

Q3: Can alkoxylation further tune the properties of FREAs containing 5,6-Difluoro-1-indanone?

A3: Yes, introducing alkoxy groups to the core or side chains of FREAs with 5,6-Difluoro-1-indanone end groups can further fine-tune their properties. Alkoxylation on the core generally leads to redshifted absorption, a reduced bandgap, and altered energy levels, improving electron mobility and ultimately enhancing the efficiency of organic solar cells [].

Q4: Are there limitations or challenges associated with using 5,6-Difluoro-1-indanone in FREAs?

A4: While 5,6-Difluoro-1-indanone has proven valuable in FREA design, research highlights the sensitivity of FREA properties to seemingly minor structural variations. For instance, even the position of methoxy groups within the starting materials used to synthesize the electron-rich core can lead to significant differences in molecular packing, optical and electronic properties, and ultimately, the performance of the resulting organic solar cells []. This sensitivity necessitates careful consideration and optimization of the entire FREA structure, not just the 5,6-Difluoro-1-indanone unit, to achieve desired performance enhancements.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole](/img/structure/B68582.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B68596.png)